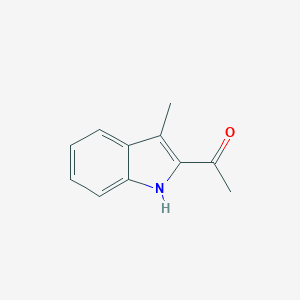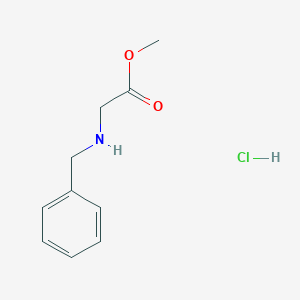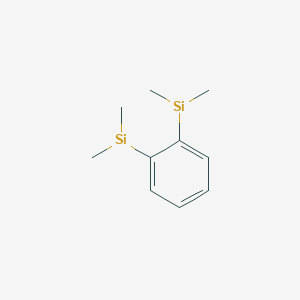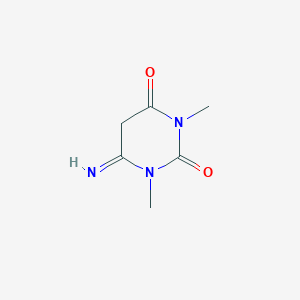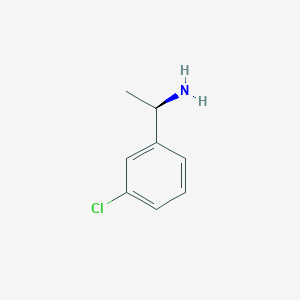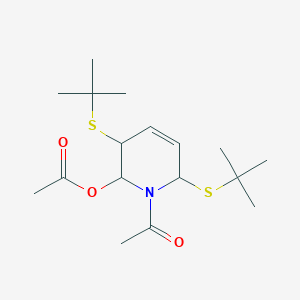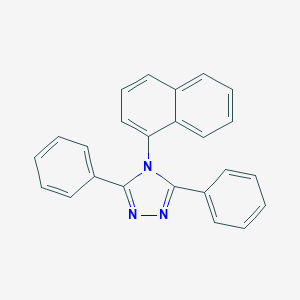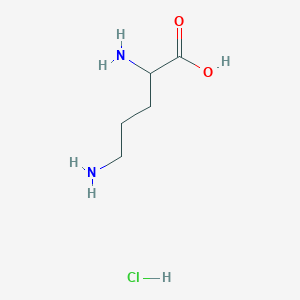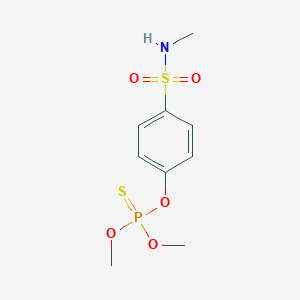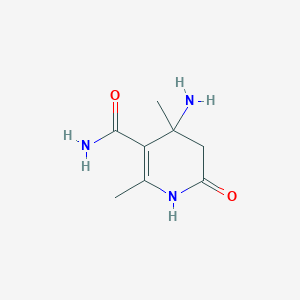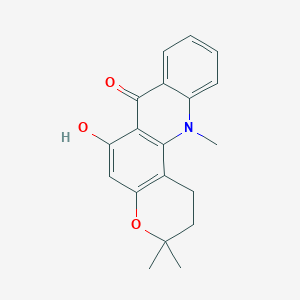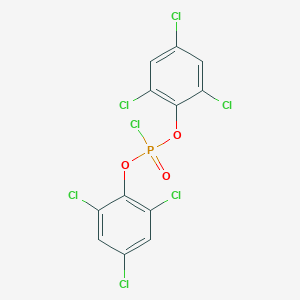
Bis(2,4,6-trichlorophenyl) phosphorochloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,4,6-trichlorophenyl) phosphorochloridate, also known as BTPC, is a synthetic organophosphorus compound that has been widely used in scientific research for its unique properties. It is a white crystalline powder that is soluble in organic solvents and is highly reactive with nucleophiles. BTPC has been studied extensively for its applications in biochemical and physiological research, including its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Aplicaciones Científicas De Investigación
Bis(2,4,6-trichlorophenyl) phosphorochloridate has been used in a wide range of scientific research applications, including as a crosslinking agent for proteins and as a tool for studying enzyme mechanisms. It has also been used as a reagent for the synthesis of phosphoramidates and phosphorothioates. Bis(2,4,6-trichlorophenyl) phosphorochloridate has been studied for its potential applications in drug design and development, as well as in the development of new materials and catalysts.
Mecanismo De Acción
Bis(2,4,6-trichlorophenyl) phosphorochloridate is an organophosphorus compound that acts as a reactive electrophile. It reacts with nucleophiles such as amino acids and proteins, leading to the formation of covalent bonds. Bis(2,4,6-trichlorophenyl) phosphorochloridate has been shown to crosslink proteins by reacting with amino groups on adjacent amino acids. This crosslinking can lead to changes in protein structure and function, making Bis(2,4,6-trichlorophenyl) phosphorochloridate a useful tool for studying enzyme mechanisms and protein-protein interactions.
Efectos Bioquímicos Y Fisiológicos
Bis(2,4,6-trichlorophenyl) phosphorochloridate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the body, which can have a range of physiological effects. Bis(2,4,6-trichlorophenyl) phosphorochloridate has also been shown to have anti-inflammatory effects, and has been studied for its potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis(2,4,6-trichlorophenyl) phosphorochloridate has a number of advantages for use in lab experiments. It is a highly reactive compound that can be used to crosslink proteins and study enzyme mechanisms. It is also relatively easy to synthesize and purify, making it a cost-effective tool for research. However, Bis(2,4,6-trichlorophenyl) phosphorochloridate has some limitations as well. It is highly reactive and can react with a range of nucleophiles, which can make it difficult to control in experiments. It can also be toxic in high concentrations, which can limit its use in some applications.
Direcciones Futuras
There are a number of future directions for research on Bis(2,4,6-trichlorophenyl) phosphorochloridate. One area of interest is in the development of new materials and catalysts based on Bis(2,4,6-trichlorophenyl) phosphorochloridate. Bis(2,4,6-trichlorophenyl) phosphorochloridate has been shown to have unique properties that make it useful for these applications, and further research could lead to the development of new materials and catalysts with improved properties. Another area of interest is in the development of new drugs based on Bis(2,4,6-trichlorophenyl) phosphorochloridate. Bis(2,4,6-trichlorophenyl) phosphorochloridate has been shown to have anti-inflammatory and other therapeutic effects, and further research could lead to the development of new drugs for the treatment of a range of diseases.
Métodos De Síntesis
Bis(2,4,6-trichlorophenyl) phosphorochloridate is synthesized by reacting 2,4,6-trichlorophenol with phosphorus oxychloride in the presence of a catalyst such as triethylamine. The reaction produces Bis(2,4,6-trichlorophenyl) phosphorochloridate as a white crystalline solid that can be purified by recrystallization.
Propiedades
Número CAS |
17725-11-0 |
|---|---|
Nombre del producto |
Bis(2,4,6-trichlorophenyl) phosphorochloridate |
Fórmula molecular |
C12H4Cl7O3P |
Peso molecular |
475.3 g/mol |
Nombre IUPAC |
1,3,5-trichloro-2-[chloro-(2,4,6-trichlorophenoxy)phosphoryl]oxybenzene |
InChI |
InChI=1S/C12H4Cl7O3P/c13-5-1-7(15)11(8(16)2-5)21-23(19,20)22-12-9(17)3-6(14)4-10(12)18/h1-4H |
Clave InChI |
DXKZQNUSKZOLTC-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Cl)OP(=O)(OC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl |
SMILES canónico |
C1=C(C=C(C(=C1Cl)OP(=O)(OC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl |
Otros números CAS |
17725-11-0 |
Sinónimos |
is(2,4,6-trichlorophenyl) phosphorochloridate BTPPC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Benzyl-3-(hydroxymethyl)-1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one](/img/structure/B94045.png)
![1,3-Propanediamine, N,N'-dimethyl-N-[3-(methylamino)propyl]-](/img/structure/B94046.png)
